2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 454449-91-3
VCID: VC4655533
InChI: InChI=1S/C15H11FN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
SMILES: C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)F
Molecular Formula: C15H11FN2O4S
Molecular Weight: 334.32

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide

CAS No.: 454449-91-3

Cat. No.: VC4655533

Molecular Formula: C15H11FN2O4S

Molecular Weight: 334.32

* For research use only. Not for human or veterinary use.

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide - 454449-91-3

Specification

CAS No. 454449-91-3
Molecular Formula C15H11FN2O4S
Molecular Weight 334.32
IUPAC Name N-(3-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H11FN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
Standard InChI Key GWFDSDDAHGHADT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)F

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide delineates its molecular architecture:

  • A benzothiazole ring (C₇H₄NOS) serves as the core scaffold, substituted at the 2-position with a sulfone group (1,1-dioxido) and a ketone (3-oxo).

  • An acetamide bridge (-CH₂CONH-) links the benzothiazole to a 3-fluorophenyl group (C₆H₄F).

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₅H₁₀FN₂O₄S₂, with a molecular weight of 374.4 g/mol. This aligns with related compounds such as N-[2-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (C₁₆H₁₁F₃N₂O₄S, MW 384.3) , differing by the substitution of a trifluoromethyl group with fluorine.

Structural Features

  • Benzothiazole Core: The fused benzene-thiazole system is stabilized by resonance, with the sulfone group enhancing electrophilicity at the 3-position .

  • Acetamide Linker: The -CH₂CONH- moiety facilitates hydrogen bonding, influencing solubility and target interactions .

  • 3-Fluorophenyl Group: Fluorine’s electronegativity modulates electronic properties and metabolic stability .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis is documented, analogous compounds suggest a multi-step approach:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with a carbonyl source yields the benzothiazole core .

  • Sulfonation: Oxidation of the thiazole sulfur to a sulfone using agents like hydrogen peroxide .

  • Acetamide Coupling: Reaction of 2-chloroacetamide with 3-fluoroaniline in the presence of a base .

Key Intermediates

  • 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid: A common precursor for acetamide derivatives .

  • 3-Fluoroaniline: Commercially available; introduces the fluorophenyl moiety .

Physicochemical Properties

Computed Properties

PropertyValueMethod/Reference
LogP2.1 ± 0.3XLogP3
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors6ChemSpider
Rotatable Bonds4Cactvs
Polar Surface Area85.2 ŲADMET Predictor

Solubility and Stability

  • Aqueous Solubility: Poor (<0.1 mg/mL) due to hydrophobic aromatic systems .

  • Stability: Susceptible to hydrolysis at extreme pH; sulfone group enhances oxidative stability .

Pharmacological Profile

Biological Activity

Structural analogs exhibit diverse activities:

  • Analgesic/Anti-inflammatory: Benzothiazole sulfones inhibit cyclooxygenase (COX) enzymes .

  • Antitumor Potential: Fluorophenyl-acetamide derivatives demonstrate apoptosis induction in cancer cells .

Mechanism of Action

  • COX-2 Inhibition: The sulfone group mimics arachidonic acid’s carboxylate, competing for the active site .

  • Kinase Modulation: Fluorine’s electron-withdrawing effects enhance binding to ATP pockets .

Applications and Industrial Relevance

Pharmaceutical Development

  • NSAID Candidate: Analogous to piroxicam derivatives .

  • Oncology: Fluorinated acetamides are explored as kinase inhibitors .

Reference Standards

High-purity batches (≥99%) are critical for analytical testing, as seen in LGC Standards’ offerings .

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